Pyrrolo[3,2-c]quinoline derivatives are a class of heterocyclic compounds that have shown promising biological activities, particularly as anti-ulcer agents [, ]. These compounds often exhibit inhibitory activity against the gastric H+/K+ ATPase, an enzyme responsible for acid secretion in the stomach [, ].
Synthesis Analysis
Boron trifluoride []
Arylmethylenemalononitriles []
Phosphorus pentachloride and phosphorusoxychloride []
Ethyl malonate []
Sodium azide []
o-Phenylenediamine []
Anthranilic acid []
Benzoic acid hydrazide []
Molecular Structure Analysis
The molecular structures of pyrrolo[3,2-c]quinoline derivatives are characterized by a fused three-ring system consisting of a pyrrole ring fused to a quinoline moiety. Substituents on these rings can significantly influence the pharmacological properties of these compounds. For instance, the presence of specific substituents can enhance the binding affinity to the H+/K+ ATPase [].
Mechanism of Action
Many pyrrolo[3,2-c]quinoline derivatives act as potent inhibitors of the gastric H+/K+ ATPase [, , ]. This inhibition is often competitive with respect to potassium ions (K+) [, ]. The inhibition of H+/K+ ATPase leads to reduced acid secretion in the stomach, which is beneficial for the treatment of peptic ulcers [, ].
Applications
Based on the available information, 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline has been explored for its potential in treating bacterial infections, particularly in combination with other antimicrobial agents like beta-lactams, mupirocin, and chlorhexidine [, ].
Compound Description: AU-006 is a novel acylquinoline derivative investigated for its anti-ulcer properties. Studies demonstrate that AU-006 effectively prevents gastric lesions induced by ethanol and NaOH in a dose-dependent manner []. The mechanism of action involves the inhibition of gastric acid secretion, independent of nitric oxide production or mucus secretion [].
Relevance: AU-006 shares the core 2,3-dihydropyrrolo[3,2-c]quinoline structure with 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline. Variations lie in the substituents at the 1, 4, and 6 positions. Both compounds demonstrate significant activity in anti-ulcer models, highlighting the importance of the core structure for this biological activity.
Compound Description: AU-461 is identified as a potent H+/K+ ATPase inhibitor []. This compound exhibits reversible inhibition, competing with K+ for binding sites on the enzyme []. AU-461 demonstrates significant antisecretory activity in vivo, reducing both basal and histamine-stimulated gastric acid secretion in rats []. Additionally, it demonstrates a protective effect against ethanol and NaOH-induced ulcers, independent of indomethacin pretreatment [].
Relevance: AU-461 shares the 2,3-dihydropyrrolo[3,2-c]quinoline core structure with 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline. Similarities also extend to the presence of a substituted phenyl ring at the 1-position and an aminoalkyl substituent at the 4-position. This structural similarity suggests that 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline might also possess H+/K+ ATPase inhibitory activity.
Compound Description: MDPQ is a fluorescent quinoline derivative that serves as a K+ competitive inhibitor of the H,K-ATPase [, ]. It binds non-covalently to the enzyme, preferentially affecting K+-dependent partial reactions without significantly impacting the MgATP-dependent phosphoenzyme intermediate formation []. MDPQ binding enhances its fluorescence, which is then quenched by lumenal K+ [, ]. This property makes MDPQ a valuable tool for probing conformational changes in the H,K-ATPase associated with cation binding.
Relevance: The structure of MDPQ closely resembles that of 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline, both sharing the core 2,3-dihydropyrrolo[3,2-c]quinoline scaffold and a methyl substituent at position 4. The presence of a substituted phenyl ring at position 1 in both structures further emphasizes their structural similarity. The key difference lies in the substituent at position 8 (phenoxy in the main compound and methyl in MDPQ) and the presence of the 4-phenoxyphenyl group at position 1 in the main compound. MDPQ's function as a K+ competitive H,K-ATPase inhibitor suggests a possible similar mode of action for 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline.
Compound Description: DBM-819 is a newly synthesized H+/K+ ATPase inhibitor []. Although detailed pharmacological data is limited in the provided abstract, it mentions DBM-819's potential effects on the central nervous, cardiovascular, digestive, and renal systems [].
Relevance: DBM-819 and 4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline belong to the same chemical class of substituted 2,3-dihydropyrrolo[3,2-c]quinolines. Both share a near-identical substitution pattern with a 2-methyl-4-methoxyphenyl group at position 1 and a hydroxypropylamino group at position 4. The main difference lies in the substituent at position 6 (methyl in DBM-819 and phenoxy in the main compound) and the absence of the 4-phenoxyphenyl group at position 1 in DBM-819. This close structural resemblance points towards potential similarities in their pharmacological profiles, particularly regarding H+/K+ ATPase inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.